molecular formula C11H19NO3Si B14513688 CID 78063953

CID 78063953

Katalognummer: B14513688
Molekulargewicht: 241.36 g/mol
InChI-Schlüssel: CHHXFFOJSPTFBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78063953” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78063953 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions carried out in specialized reactors. These methods are designed to maximize efficiency and minimize costs while ensuring the high purity of the final product. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are carefully controlled to achieve optimal results.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78063953 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are critical factors that influence the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used

Wissenschaftliche Forschungsanwendungen

CID 78063953 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic treatments. Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 78063953 involves its interaction with specific molecular targets and pathways within biological systems These interactions can lead to various biochemical effects, depending on the nature of the compound and the context in which it is used

Vergleich Mit ähnlichen Verbindungen

CID 78063953 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share certain chemical properties or structural features, but this compound may possess distinct characteristics that make it particularly valuable for specific applications

Eigenschaften

Molekularformel

C11H19NO3Si

Molekulargewicht

241.36 g/mol

InChI

InChI=1S/C11H19NO3Si/c1-3-14-11(15-4-2)16-9-8-12-7-5-6-10(12)13/h8-9,11H,3-7H2,1-2H3

InChI-Schlüssel

CHHXFFOJSPTFBA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(OCC)[Si]C=CN1CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.